molecular formula C23H24N6O B251486 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide

Cat. No. B251486
M. Wt: 400.5 g/mol
InChI Key: SQKWDUVRHOOYOC-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide, also known as BPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPT is a benzotriazole-based compound that has been synthesized using several methods, including the Buchwald-Hartwig coupling reaction.

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide is not fully understood, but it is believed to involve the formation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, including DNA, proteins, and lipids. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has been shown to exhibit excellent biocompatibility and low toxicity, making it an ideal candidate for biomedical applications. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has been shown to accumulate in cancer cells, which have a higher metabolic rate than normal cells, making it a potential candidate for cancer imaging and therapy. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has also been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has several advantages for lab experiments, including its excellent photophysical properties, biocompatibility, and low toxicity. However, N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has some limitations, including its relatively high cost and the need for light activation, which can limit its use in some applications.

Future Directions

There are several future directions for the study of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide, including the development of new synthesis methods to improve the yield and reduce the cost of production. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide can also be modified to improve its properties, such as its solubility and targeting ability. Additionally, N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide can be used in combination with other drugs or therapies to enhance its therapeutic efficacy. Further research is needed to fully understand the mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide and its potential applications in various fields.
Conclusion:
In conclusion, N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide, or N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide, is a benzotriazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has been synthesized using several methods, including the Buchwald-Hartwig coupling reaction, and has been extensively studied for its potential applications in photodynamic therapy, fluorescence imaging, and organic electronics. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide exhibits excellent photophysical properties, biocompatibility, and low toxicity, making it an ideal candidate for biomedical applications. Further research is needed to fully understand the mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide involves several steps, including the Buchwald-Hartwig coupling reaction, which is a widely used method for the synthesis of arylamines. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst and base used.

Scientific Research Applications

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including photodynamic therapy, fluorescence imaging, and organic electronics. N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide has been shown to exhibit excellent photophysical properties, including high fluorescence quantum yield, photostability, and solubility in water. These properties make N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide an ideal candidate for fluorescence imaging and photodynamic therapy, which involves the use of light to activate photosensitizers to kill cancer cells.

properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C23H24N6O/c1-4-28(5-2)18-8-10-19(11-9-18)29-26-21-13-16(3)20(14-22(21)27-29)25-23(30)17-7-6-12-24-15-17/h6-15H,4-5H2,1-3H3,(H,25,30)

InChI Key

SQKWDUVRHOOYOC-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CN=CC=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CN=CC=C4)C

Origin of Product

United States

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